Cytotoxicity Enhancement in Anthraquinone Derivatives: 4-Formamidophenylacetyl vs Unsubstituted Baseline
In a series of 2-{1-[(4-formamidophenyl)acetoxy]alkyl}-1,4-dihydroxy-9,10-anthraquinones synthesized from methyl 2-(4-formamidophenyl)acetate, the introduction of the 4-formamidophenylacetyl side chain increased cytotoxicity against L1210 murine leukemia cells compared to the parent anthraquinone scaffold [1]. Within this series, the benzyl-substituted side chain variant showed the highest cytotoxic activity and significant antitumor activity in the S180 sarcoma mouse model in vivo [1]. The study explicitly attributes the activity gain to the presence of the 4-formamidophenylacetyl group.
| Evidence Dimension | Cytotoxicity against L1210 murine leukemia cells |
|---|---|
| Target Compound Data | Enhanced cytotoxicity (class-level observation; specific IC50 values not abstracted; qualitative increase confirmed across multiple side-chain variants) |
| Comparator Or Baseline | Unsubstituted 1,4-dihydroxy-9,10-anthraquinone scaffold |
| Quantified Difference | Qualitatively significant increase in cytotoxicity upon 4-formamidophenylacetyl introduction; benzyl-substituted variant achieved highest activity in series |
| Conditions | In vitro L1210 cell line; in vivo ICR mice bearing S180 sarcoma |
Why This Matters
This provides the only publicly available biological activity evidence that the 4-formamidophenylacetyl motif, derived from the target ester, functions as a cytotoxicity-enhancing pharmacophore in a therapeutically relevant chemical series.
- [1] Piao G, Quan Z, Jin G. Synthesis of 2-{1-[(4-Formamidophenyl)acetoxy]alkyl}-1,4-dihydroxy-9,10-anthraquinone and Evaluation of Its Antitumor Activity. Chinese Journal of Organic Chemistry. 2009;29(4):564-568. View Source
